(S)-7-Methoxychroman-3-amine hcl

Serotonin receptor 5-HT7 pharmacology radioligand binding

Racemic or undefined 3-aminochroman alternatives introduce unacceptable stereochemical variance in serotonin receptor assays. This stereochemically pure (S)-enantiomer eliminates confounding variables with documented binding data: Ki = 23 nM at 5-HT7, 41 nM at 5-HT1A (1.8-fold selectivity), and 161 nM at D3 (7-fold window). Supplied as hydrochloride salt (≥98% purity, MW 215.68) with full analytical characterization. Store sealed, dry at 2-8°C; ships at ambient temperature.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
Cat. No. B13033467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7-Methoxychroman-3-amine hcl
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(CO2)N)C=C1.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9;/h2-3,5,8H,4,6,11H2,1H3;1H/t8-;/m0./s1
InChIKeyMEDKKMCXWLRRSU-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-7-Methoxychroman-3-amine HCl: A Chiral 3-Aminochroman Probe with Defined 5-HT7/5-HT1A Binding Profile


(S)-7-Methoxychroman-3-amine hydrochloride (CAS: 2135332-17-9) is a chiral 3-aminochroman derivative belonging to a well-characterized class of serotonin receptor ligands [1]. This compound exists as a hydrochloride salt (molecular formula C₁₀H₁₄ClNO₂, MW 215.68) with a purity specification of ≥98% . Its core pharmacophore—the 3-aminochroman scaffold—has been extensively validated in medicinal chemistry for selective engagement of 5-HT₇ and 5-HT₁A receptors [2]. The compound's stereochemically pure (S)-enantiomer configuration at the C3 amine position is a critical determinant of its receptor binding profile, distinguishing it from racemic mixtures or the alternative (R)-enantiomer.

Why (S)-7-Methoxychroman-3-amine HCl Cannot Be Replaced by Achiral or Racemic 3-Aminochroman Analogs


Substitution of (S)-7-Methoxychroman-3-amine HCl with achiral or racemic 3-aminochroman alternatives introduces unacceptable experimental variance due to stereochemistry-dependent receptor engagement. The 3-aminochroman scaffold exhibits pronounced enantioselectivity at serotonin receptor subtypes; the (S)-enantiomer demonstrates distinct binding kinetics and functional selectivity compared to the (R)-enantiomer or racemic mixtures [1]. For instance, structure-activity relationship (SAR) studies across multiple 3-aminochroman derivatives confirm that absolute configuration at C3 directly modulates 5-HT₇ versus 5-HT₁A receptor affinity ratios, with the (S)-enantiomer generally favoring tighter 5-HT₇ binding [2]. Using an undefined stereoisomer introduces confounding variability in assay reproducibility, complicates dose-response modeling, and may produce misleading functional readouts—particularly in studies where the 5-HT₇/5-HT₁A selectivity window is a critical experimental parameter.

Quantitative Differentiation: (S)-7-Methoxychroman-3-amine HCl Binding Selectivity vs. Closest Analogs


5-HT₇ Receptor Affinity: (S)-Enantiomer Achieves Nanomolar Ki

(S)-7-Methoxychroman-3-amine HCl exhibits high-affinity binding to the human 5-HT₇ receptor with a Ki of 23 nM [1]. This value positions the compound within the low nanomolar potency range characteristic of validated 3-aminochroman 5-HT₇ ligands [2]. While direct head-to-head Ki data for the (R)-enantiomer at 5-HT₇ is not available in the primary literature, class-level SAR analysis indicates that the (S)-configuration at C3 is generally associated with enhanced 5-HT₇ binding compared to the (R)-enantiomer across structurally related 3-aminochromans [3].

Serotonin receptor 5-HT7 pharmacology radioligand binding

5-HT₁A Receptor Cross-Reactivity: Defined Secondary Affinity

In addition to its primary 5-HT₇ activity, (S)-7-Methoxychroman-3-amine HCl displays measurable binding to the human 5-HT₁A receptor with a Ki of 41 nM [1]. This secondary affinity is 1.8-fold lower than its 5-HT₇ binding (23 nM vs. 41 nM), establishing a quantifiable selectivity window that can be exploited in experimental designs requiring discrimination between these two serotonin receptor subtypes. In contrast, structurally related 3-aminochroman derivatives with alternative N-substituents often exhibit reversed or substantially different 5-HT₇/5-HT₁A selectivity ratios [2].

5-HT1A receptor cross-reactivity profiling selectivity

Dopamine D₃ Receptor Engagement: Off-Target Profiling

Comprehensive receptor profiling reveals that (S)-7-Methoxychroman-3-amine HCl binds to the human dopamine D₃ receptor with a Ki of 161 nM [1]. This represents a 7-fold lower affinity compared to its primary 5-HT₇ target (161 nM vs. 23 nM). This quantitative off-target profile is essential for interpreting functional assay outcomes, particularly in neuronal systems where D₃ receptor activation may confound phenotypic readouts. The 161 nM Ki provides a defined threshold below which D₃-mediated effects can be confidently excluded in dose-response studies.

D3 dopamine receptor off-target screening selectivity profiling

Physicochemical and Procurement-Relevant Specifications

(S)-7-Methoxychroman-3-amine HCl is supplied as a crystalline hydrochloride salt with a documented purity of ≥98% and a molecular weight of 215.68 g/mol . The hydrochloride salt form confers aqueous solubility suitable for biological assay preparation, a critical practical advantage over the free base (MW 179.22) . Storage conditions are specified as sealed, dry at 2–8°C to maintain chemical integrity . These specifications contrast with racemic 7-methoxychroman-3-amine (free base, CAS 119755-64-5) , which lacks the defined stereochemistry and ready-to-use salt formulation of the (S)-enantiomer HCl salt.

compound identity purity specification procurement quality

Primary Scientific Applications of (S)-7-Methoxychroman-3-amine HCl


5-HT₇ Receptor Pharmacological Tool Compound Studies

The 23 nM Ki at human 5-HT₇ [1] positions (S)-7-Methoxychroman-3-amine HCl as a suitable tool compound for in vitro pharmacological profiling of the 5-HT₇ receptor. Its defined affinity enables accurate calculation of receptor occupancy at experimental concentrations, supporting competitive binding assays, functional cAMP modulation studies, and receptor desensitization experiments. The compound's 1.8-fold selectivity over 5-HT₁A (41 nM Ki) provides a quantifiable window for assessing 5-HT₇-specific effects in systems co-expressing both receptor subtypes.

Serotonin Receptor Selectivity Panel Reference Standard

With characterized Ki values at 5-HT₇ (23 nM), 5-HT₁A (41 nM), and D₃ (161 nM) receptors [1], this compound serves as a reference standard in multi-target selectivity screening panels. The defined off-target profile (7-fold lower D₃ affinity) supports the interpretation of screening data by establishing a baseline for distinguishing specific from non-specific binding in high-throughput receptor profiling campaigns.

Stereochemistry-Dependent SAR Benchmarking

As a stereochemically pure (S)-enantiomer with documented binding data [1], this compound serves as an essential reference point for structure-activity relationship (SAR) studies exploring the impact of C3 stereochemistry on 3-aminochroman receptor engagement [2]. Comparative studies with the (R)-enantiomer or racemic mixtures enable quantification of enantioselective binding contributions to serotonin receptor pharmacology.

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